Algestone acetophenide
Overview
Description
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide, is a synthetic progestogen. It is primarily used in combination with an estrogen as a long-lasting injectable contraceptive. This compound was discovered in 1958 and introduced for medical use in the 1960s. It is marketed under various brand names, including Perlutal and Topasel .
Mechanism of Action
Target of Action
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestogen . Its primary target is the progesterone receptor , which is the biological target of progestogens like progesterone .
Mode of Action
As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. The activation of the progesterone receptor leads to changes in gene expression, which can result in various physiological effects.
Biochemical Pathways
As a progestin, it is likely to affect pathways related to the menstrual cycle, pregnancy, and embryogenesis, which are the primary roles of progesterone in the body .
Pharmacokinetics
The elimination half-life of this compound and its metabolites has been found to be 24 days . It is excreted preferentially in feces .
Result of Action
The primary result of this compound’s action is its contraceptive effect. It is used in combination with an estrogen as a form of long-lasting injectable birth control .
Biochemical Analysis
Biochemical Properties
Algestone Acetophenide is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has no other important hormonal activity .
Cellular Effects
The cellular effects of this compound are similar to those of other progestins . As a progestin, it influences cell function by binding to and activating the progesterone receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the progesterone receptor . This binding can lead to changes in gene expression and can influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the drug has a long elimination half-life of about 24 days when administered via intramuscular injection .
Dosage Effects in Animal Models
It was discontinued due to concerns of toxicological findings in animals, including mammary gland tumors in beagle dogs and pituitary hyperplasia in rats .
Metabolic Pathways
It is known that the drug is preferentially excreted in feces .
Transport and Distribution
It is known that the drug is not active by mouth and is given by injection into muscle, suggesting that it may be distributed via the bloodstream .
Subcellular Localization
As a progestin, it is likely to be found in the cytoplasm and nucleus of cells where it can bind to the progesterone receptor and influence gene expression .
Preparation Methods
The preparation of algestone acetophenide involves several steps:
Reaction with Phosphorus Oxychloride: Androstenedione cyanalcohol and betamethasone ketal structures react with phosphorus oxychloride in an alkaline medium. The reaction temperature ranges from -10°C to 80°C, and the reaction time is 1 to 5 hours.
Grignard Reaction: The elimination product from the first step reacts with chlorine magnesium methyl. The reaction temperature is -10°C to 70°C, and the reaction time is 1 to 5 hours.
Oxidation and Hydrolysis: The grignard product is oxidized with potassium permanganate and then hydrolyzed with an acid. The reaction temperature is -10°C to 30°C, and the reaction time is 1 to 10 hours.
Final Reaction with Acetophenone: The hydroxylic species react with acetophenone in the presence of a catalyst. .
Chemical Reactions Analysis
Algestone acetophenide undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions. Common reagents used in these reactions include phosphorus oxychloride, chlorine magnesium methyl, potassium permanganate, and acetophenone. .
Scientific Research Applications
Algestone acetophenide has several scientific research applications:
Chemistry: It is used as a model compound in studying synthetic routes and reaction mechanisms.
Biology: It is studied for its effects on reproductive biology and hormone regulation.
Medicine: It is primarily used as a contraceptive in combination with estrogen. It has also been studied for its potential use in hormone replacement therapy.
Industry: It is used in the pharmaceutical industry for the production of contraceptive formulations
Comparison with Similar Compounds
Algestone acetophenide is compared with other progestogens such as:
Hydroxyprogesterone Caproate: this compound is more potent and longer-acting.
Medroxyprogesterone Acetate: Both are used in contraceptives, but this compound is used in combination with estrogen for monthly injections.
Norethisterone Enanthate: Both are used as injectable contraceptives, but differ in their chemical structure and duration of action .
Similar compounds include:
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Norethisterone enanthate
Properties
CAS No. |
24356-94-3 |
---|---|
Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22?,23?,24?,25?,26-,27-,28?,29+/m0/s1 |
InChI Key |
AHBKIEXBQNRDNL-WFKURFPISA-N |
Isomeric SMILES |
CC(=O)[C@@]12C(CC3[C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |
SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Appearance |
Solid powder |
melting_point |
150.5 °C |
24356-94-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Algestone Acetophenide and what is its primary use?
A1: this compound (also known as Dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestogen. It has been investigated for its use in female contraception, often in combination with an estrogen like estradiol enanthate [, , , ].
Q2: Are there any concerns regarding the use of this compound in food production?
A2: Yes, there have been reports of this compound being illegally used as a growth promoter in slaughter cattle []. This raises concerns about potential residues in meat products.
Q3: How does this compound impact blood coagulation?
A3: Studies in female Capuchin monkeys (Sapajus libidinosus) have shown that continuous administration of this compound, in combination with 17-enanthate estradiol, can lead to changes in blood coagulation factors. This includes an increase in platelet count and a decrease in both prothrombin and thromboplastin coagulation time [].
Q4: What are the long-term effects of this compound use?
A4: Research suggests there is a potential for delayed return to fertility following discontinuation of injectable contraceptives containing this compound []. More research is needed to fully understand the long-term effects.
Q5: Are there any environmental concerns associated with this compound?
A5: this compound has been detected in industrial wastewater, raising concerns about its potential impact on aquatic ecosystems [, ].
Q6: What analytical techniques are used to detect and quantify this compound?
A6: Several analytical methods have been employed for the detection and quantification of this compound. These include:
- Mass Spectrometry: Both paper spray ionization mass spectrometry (PSI-MS) [] and hyphenated techniques like high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) [] are effective for analyzing this compound, especially in complex matrices like wastewater.
- Molecular Spectroscopic Techniques: These techniques are valuable for structural elucidation and confirmation. While not explicitly mentioned in the provided abstracts, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy likely played a role in the initial identification of this compound in the slaughter cattle study [].
Q7: Have there been any studies on how to remove this compound from industrial wastewater?
A7: Yes, research has explored the use of electrochemical remediation techniques, specifically electrocoagulation, for removing this compound from industrial wastewater []. This method has shown promise in reducing the concentration of this compound in treated effluent.
Q8: Are there alternative compounds to this compound for contraception?
A8: Yes, other progestogens have been investigated for contraceptive use, including Medroxyprogesterone acetate and Norethisterone enanthate [, ]. The choice of progestogen depends on various factors, and research is ongoing to develop safer and more effective contraceptive options.
Q9: How does this compound compare to other progestogens in terms of its biological activity?
A9: this compound is classified as a progestogen with some androgenicity []. Its specific activity profile, including its potency and selectivity compared to other progestogens, would require further investigation and comparison with relevant studies.
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